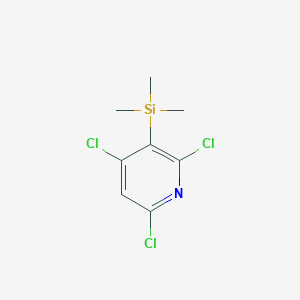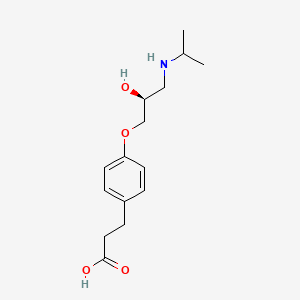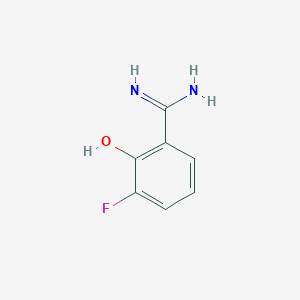
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane is an organosilicon compound with the molecular formula C₈H₁₆F₄O₄Si. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is a clear, colorless liquid that is slightly soluble in water and has a high boiling point.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane typically involves the reaction of silicon-based compounds with organic reagents. One common method includes the reaction of trimethoxysilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or using a dehydrating agent.
Substitution: Requires the use of appropriate nucleophiles and reaction conditions, such as elevated temperatures or the presence of a catalyst.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxanes: Result from the condensation of silanols.
Substituted Silanes: Produced through substitution reactions.
科学的研究の応用
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of surfaces for biological assays and as a reagent in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
作用機序
The mechanism of action of Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds contribute to the compound’s ability to form stable, cross-linked networks, which are essential for its applications in coatings and adhesives. The presence of the tetrafluoroethoxy group enhances the compound’s chemical resistance and hydrophobicity, making it suitable for use in harsh environments.
類似化合物との比較
Similar Compounds
Trimethoxysilane: A simpler analog with three methoxy groups attached to a silicon atom.
Triethoxysilane: Similar to Trimethoxysilane but with ethoxy groups instead of methoxy groups.
Trimethoxy(3-(oxiran-2-ylmethoxy)propyl)silane: Contains an oxirane group, which imparts different reactivity compared to the tetrafluoroethoxy group.
Uniqueness
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane stands out due to the presence of the tetrafluoroethoxy group, which imparts unique properties such as enhanced chemical resistance and hydrophobicity. These characteristics make it particularly valuable in applications where durability and resistance to harsh conditions are required.
特性
CAS番号 |
93804-21-8 |
|---|---|
分子式 |
C8H16F4O4Si |
分子量 |
280.29 g/mol |
IUPAC名 |
trimethoxy-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C8H16F4O4Si/c1-13-17(14-2,15-3)6-4-5-16-8(11,12)7(9)10/h7H,4-6H2,1-3H3 |
InChIキー |
XUOZHRJNKBRTEC-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCOC(C(F)F)(F)F)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


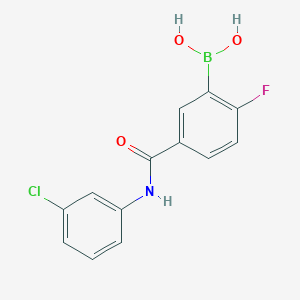
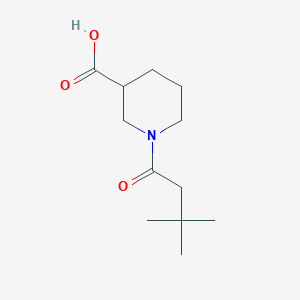


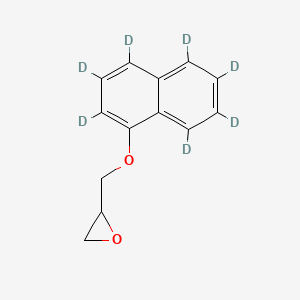
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
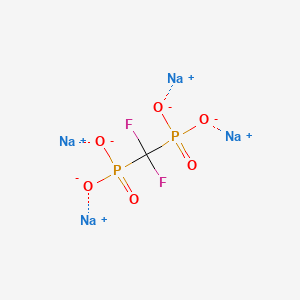
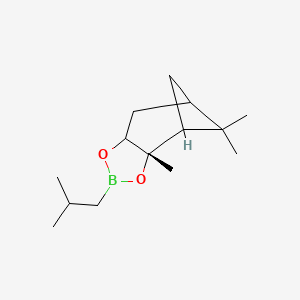
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
